

Application Notes and Protocols: DNA-PK-IN-14 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

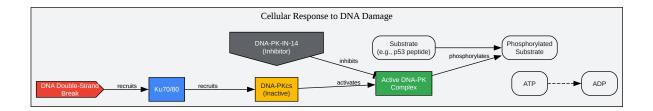
Introduction

The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major cellular mechanism for repairing DNA double-strand breaks. Due to the reliance of many cancer cells on the NHEJ pathway for survival, DNA-PK has emerged as a promising therapeutic target. The development of potent and selective DNA-PK inhibitors is an active area of cancer research. These application notes provide a detailed protocol for determining the in vitro potency of DNA-PK inhibitors, such as **DNA-PK-IN-14**, using a luminescence-based kinase assay.

Signaling Pathway and Inhibition

DNA-PK is a serine/threonine protein kinase that is activated upon binding to the ends of double-stranded DNA. The kinase catalytic subunit (DNA-PKcs) is recruited to DNA breaks by the Ku70/80 heterodimer. This activation initiates a signaling cascade that leads to the phosphorylation of various downstream targets, ultimately facilitating the repair of the DNA lesion. Small molecule inhibitors of DNA-PK, often ATP-competitive, bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby disrupting the DNA repair process.





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Caption: DNA-PK activation and inhibition pathway.

Quantitative Data Summary

The potency of a DNA-PK inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). While a specific IC50 value for **DNA-PK-IN-14** is not publicly available, the following table provides a summary of IC50 values for other well-characterized DNA-PK inhibitors for comparative purposes.

Inhibitor	DNA-PK IC50 (nM)	Assay Type
NU7441 (KU-57788)	14	Cell-free
AZD7648	0.6	Biochemical
M3814 (Peposertib)	2.3	In vitro kinase assay
VX-984 (M9831)	2.2	Cellular assay
Wortmannin	16	Cell-free
PI-103	23	Cell-free
NU7026	230	Cell-free



Experimental Protocol: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Format)

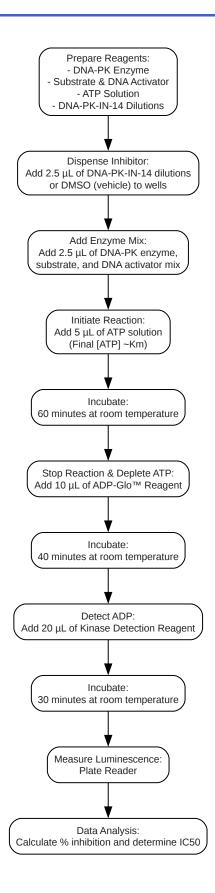
This protocol outlines a method to determine the IC50 of **DNA-PK-IN-14** using the ADP-Glo[™] Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials and Reagents

- DNA-PK enzyme (human, recombinant)
- DNA-PK peptide substrate (e.g., EPPLSQEAFADLWKK)[1]
- DNA activator (e.g., sheared calf thymus DNA)
- ATP
- DNA-PK-IN-14
- DMSO (vehicle control)
- Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA.[2]
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of measuring luminescence

Experimental Workflow Diagram





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Caption: In vitro DNA-PK kinase assay workflow.



Detailed Protocol

- Reagent Preparation:
 - Prepare the Kinase Assay Buffer as described above.
 - \circ Prepare a stock solution of the DNA-PK peptide substrate in the assay buffer. A typical final concentration is 20 μ M.[1]
 - Prepare a stock solution of the DNA activator.
 - Prepare a stock solution of ATP in the assay buffer. The final concentration in the assay should ideally be at or near the Km for ATP for DNA-PK (typically in the range of 10-100 μM) to accurately determine the potency of ATP-competitive inhibitors.[2]
 - Prepare a serial dilution of DNA-PK-IN-14 in DMSO, and then dilute further in Kinase
 Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
- Assay Procedure (384-well plate format): a. To each well, add 2.5 μL of the serially diluted DNA-PK-IN-14 or DMSO vehicle control. b. Prepare a master mix containing the DNA-PK enzyme, peptide substrate, and DNA activator in Kinase Assay Buffer. c. Add 2.5 μL of the enzyme master mix to each well. d. Initiate the kinase reaction by adding 5 μL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.
- Signal Detection (Following ADP-Glo™ Kit instructions): a. Add 10 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate the plate at room temperature for 30 minutes. e. Measure the luminescence of each well using a plate reader.
- Data Analysis: a. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the DNA-PK activity. b. Calculate the percentage of inhibition for each concentration of DNA-PK-IN-14 relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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